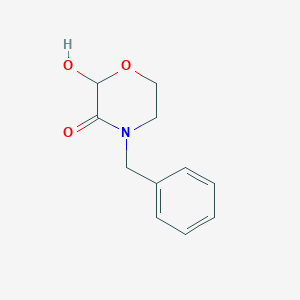

4-Benzyl-2-hydroxymorpholin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-hydroxymorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGSEMPCDRYWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(=O)N1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433133 | |

| Record name | 4-benzyl-2-hydroxy-morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287930-73-8 | |

| Record name | 4-benzyl-2-hydroxy-morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-hydroxymorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzyl-2-hydroxymorpholin-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW732HYZ43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Benzyl-2-hydroxymorpholin-3-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-2-hydroxymorpholin-3-one is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of the potent and selective NK1 receptor antagonist, Aprepitant, which is widely used as an antiemetic for chemotherapy-induced nausea and vomiting.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to this compound, catering to the needs of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[4] Its core structure consists of a morpholine ring substituted with a benzyl group at the 4-position and a hydroxyl group at the 2-position, adjacent to a carbonyl group at the 3-position.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-hydroxy-4-(phenylmethyl)-3-morpholinone, benzyl lactam lactol | [5] |

| CAS Number | 287930-73-8 | [6] |

| Molecular Formula | C₁₁H₁₃NO₃ | [5] |

| Molecular Weight | 207.23 g/mol | [3] |

| Appearance | White to off-white powder/crystal | [4][6] |

| Melting Point | 134-138 °C | [2] |

| Boiling Point | 441.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.292 g/cm³ (Predicted) | [7] |

| pKa | 11.00 ± 0.20 (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

Table 2: Spectroscopic and Computational Data Identifiers

| Identifier | Value | Reference(s) |

| Canonical SMILES | C1COC(C(=O)N1CC2=CC=CC=C2)O | [5] |

| InChI | InChI=1S/C11H13NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2 | [5] |

| InChI Key | CAGSEMPCDRYWFN-UHFFFAOYSA-N | [5] |

| MDL Number | MFCD07776435 | [3] |

Experimental Protocols

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the cyclization reaction between N-benzylethanolamine and glyoxylic acid.[8]

Materials:

-

N-benzylethanolamine

-

Glyoxylic acid (50% aqueous solution)

-

Tetrahydrofuran (THF)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

To a suitable reaction flask, add a 50% aqueous solution of glyoxylic acid and tetrahydrofuran.

-

Heat the mixture to reflux.

-

Slowly add a solution of N-benzylethanolamine in tetrahydrofuran to the refluxing mixture.

-

Maintain the reaction at reflux for 10-20 hours.

-

After the reaction is complete, remove the tetrahydrofuran by distillation under normal pressure to obtain the crude product.

-

The crude product is then purified by recrystallization from ethanol.[8]

-

The resulting solid is washed with ice water and dried to yield 4-benzyl-2-hydroxy-morpholin-3-one as a light-yellow crystalline solid.[2]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet or AB quartet for the benzylic methylene protons, and signals for the morpholine ring protons, including the proton at the hydroxyl-bearing carbon.

-

¹³C NMR: Expected signals would include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy:

-

Characteristic peaks would be expected for the O-H stretch (broad, around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-O stretches.

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the molecular weight (207.23 g/mol ) would be expected. Fragmentation patterns would likely involve the loss of the benzyl group or parts of the morpholine ring.

Biological Activity and Toxicology

Currently, there is a significant lack of publicly available data on the intrinsic biological activity, mechanism of action, and specific signaling pathways associated with this compound itself. Its primary and well-documented role is that of a synthetic precursor to Aprepitant.[10][11] As a member of the broader class of morpholinone derivatives, it is plausible that it could possess some enzyme inhibitory properties, but this has not been experimentally verified in published literature.[4]

Toxicology: Limited safety data suggests that this compound may cause skin and eye irritation.[4] Due to the absence of comprehensive toxicological studies, it is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.[4]

Conclusion

This compound is a compound of considerable interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the antiemetic drug Aprepitant. This guide has summarized its key chemical and physical properties and provided a detailed protocol for its synthesis. While the direct biological activity and a comprehensive toxicological profile of this intermediate remain to be elucidated, its importance in the pharmaceutical manufacturing landscape is firmly established. Further research into the pharmacological properties of this and related morpholinone derivatives could potentially unveil novel therapeutic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]

- 3. This compound , >98.0%(GC) , 287930-73-8 - CookeChem [cookechem.com]

- 4. guidechem.com [guidechem.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. This compound | 287930-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. CAS No.287930-73-8,4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE Suppliers [lookchem.com]

- 8. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

- 9. 287930-73-8|this compound|BLD Pharm [bldpharm.com]

- 10. guidechem.com [guidechem.com]

- 11. nbinno.com [nbinno.com]

Elucidating the Structure of 4-Benzyl-2-hydroxymorpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one

The synthesis of this compound is well-documented and can be achieved through a cyclization reaction. A common and efficient method involves the reaction of N-benzylethanolamine with glyoxylic acid.[1]

Experimental Protocol: Synthesis

A solution of N-benzylethanolamine in tetrahydrofuran (THF) is added dropwise to a refluxing solution of a 50% aqueous solution of glyoxylic acid and THF.[2] After the reaction is complete, the THF is removed by rotary evaporation. The residue is then treated with water and cooled in an ice bath to induce crystallization. The resulting solid is collected by filtration, washed with cold water, and dried to yield 4-benzyl-2-hydroxy-morpholin-3-one as a pale yellow solid.[2]

Physicochemical Properties

The synthesized compound is a white to off-white crystalline solid.[3] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [3] |

| Molecular Weight | 207.23 g/mol | [3] |

| Melting Point | 132-136 °C | [2] |

| Appearance | White to off-white powder/crystal | [3] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted spectroscopic data for the target molecule.

Disclaimer: The following spectroscopic data is predicted based on the known chemical structure and established principles of spectroscopy. It is intended for illustrative and guidance purposes in the absence of publicly available experimental data.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group and the morpholinone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.0 | Singlet | 1H | C2-H (methine) |

| ~ 4.6 | Singlet | 2H | Benzyl CH₂ |

| ~ 3.8-4.0 | Multiplet | 2H | C5-H (methylene) |

| ~ 3.2-3.4 | Multiplet | 2H | C6-H (methylene) |

| ~ 3.0 | Broad Singlet | 1H | OH |

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (C3) |

| ~ 137 | Quaternary aromatic C |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 85 | C-OH (C2) |

| ~ 65 | O-CH₂ (C5) |

| ~ 50 | N-CH₂ (Benzyl) |

| ~ 48 | N-CH₂ (C6) |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | O-H stretch (hydroxyl) |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2900 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O stretch (amide) |

| ~ 1490, 1450 | Medium | Aromatic C=C stretch |

| ~ 1100 | Strong | C-O stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data below is based on common fragmentation pathways for similar structures.

| m/z | Predicted Fragment Ion |

| 207 | [M]⁺ (Molecular Ion) |

| 178 | [M - CHO]⁺ |

| 116 | [M - C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its structure elucidation.

Caption: Molecular structure of this compound.

Caption: Workflow for the structure elucidation of this compound.

References

An In-depth Technical Guide to 4-Benzyl-2-hydroxymorpholin-3-one (CAS: 287930-73-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-2-hydroxymorpholin-3-one is a pivotal pharmaceutical intermediate in the synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, Aprepitant, and its water-soluble prodrug, Fosaprepitant.[1][2][3][4] These drugs are instrumental in the management of chemotherapy-induced nausea and vomiting (CINV), providing significant therapeutic benefit to cancer patients.[1][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its role in the broader context of NK1 receptor antagonism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| CAS Number | 287930-73-8 | [6] |

| Molecular Formula | C₁₁H₁₃NO₃ | [6][7] |

| Molecular Weight | 207.23 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 134-138 °C | [9] |

| Purity | ≥98.0% (GC) | [6] |

| Synonyms | 4-Benzyl-2-hydroxy-morpholin-3-on, 2-Hydroxy-4-(phenylmethyl)-3-morpholinone | [8] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [9] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A prominent and efficient method involves a two-step process starting from benzaldehyde and ethanolamine, as detailed in Chinese patent CN110483436B.[10]

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the two-step synthesis process.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent CN110483436B.[10]

Step 1: Synthesis of N-benzylethanolamine

-

Reaction Setup: In a high-pressure reactor, combine benzaldehyde, ethanolamine, potassium carbonate (as a base), methanol, and a Pd/C catalyst. The recommended mass ratio of methanol to benzaldehyde is between 1:1 and 3:1. The mass of the Pd/C catalyst should be 0.1-0.2% of the mass of benzaldehyde.

-

Reaction Conditions: Seal the reactor, evacuate the air, and introduce hydrogen gas to a pressure of 1 MPa. Stir the reaction mixture at a temperature of 50-60 °C.

-

Work-up: After the reaction is complete, cool the reactor, filter to remove the catalyst, and distill the filtrate under normal pressure to remove methanol. The resulting crude product is N-benzylethanolamine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a three-necked flask, prepare a 50% aqueous solution of glyoxylic acid and add tetrahydrofuran (THF).

-

Reaction: While stirring the glyoxylic acid solution at 60 °C, slowly add the N-benzylethanolamine obtained from Step 1 over a period of 20 minutes. Continue stirring the reaction mixture at 60 °C for 12 hours.

-

Work-up and Purification: After the reaction is complete, distill off the THF at normal pressure to obtain the crude product. Recrystallize the crude product from ethanol to yield light yellow crystals of 4-benzyl-2-hydroxy-morpholin-3-one. The reported yield is above 81.5% with a purity of over 96.3% as determined by gas chromatography.

Role in Aprepitant Synthesis

This compound is a key precursor in the multi-step synthesis of Aprepitant. The synthesis involves the stereoselective introduction of a fluorophenyl group and a complex side chain to the morpholinone core. The hydroxyl group at the 2-position is crucial for subsequent chemical transformations.[2][3][5][11]

Mechanism of Action of Aprepitant and the NK1 Receptor Signaling Pathway

As this compound is an intermediate, it does not possess the therapeutic activity itself. Its significance lies in its conversion to Aprepitant. Aprepitant functions by blocking the binding of Substance P to the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) found in the central and peripheral nervous systems, and its activation by Substance P is a key step in the emetic (vomiting) reflex.[1]

The binding of Substance P to the NK1 receptor initiates a downstream signaling cascade. By antagonizing this receptor, Aprepitant effectively inhibits this signaling pathway, thereby preventing nausea and vomiting.

NK1 Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the NK1 receptor upon activation by Substance P.

Caption: Simplified NK1 Receptor Signaling Pathway and the inhibitory action of Aprepitant.

Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. The following are suggested analytical methods for its characterization.

Spectral Data

While publicly available spectra are limited, the following are the expected spectral characteristics for this compound.

| Technique | Expected Data |

| ¹H NMR | Predicted peaks corresponding to the benzyl protons (aromatic and methylene), morpholine ring protons, and the hydroxyl proton. |

| ¹³C NMR | Predicted peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the benzyl and morpholine moieties. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ). |

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for assessing the purity of this compound.

Table: Suggested Chromatographic Conditions

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). | A reversed-phase C18 column. |

| Mobile Phase | - | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | UV detector (monitoring at a wavelength corresponding to the absorbance of the aromatic ring, e.g., ~254 nm). |

| Injection | Split/splitless injection of a solution in a suitable solvent (e.g., dichloromethane or ethyl acetate). | Injection of a solution in the mobile phase or a compatible solvent. |

| Temperature | Temperature programming to ensure elution of the compound. | Typically performed at ambient or slightly elevated temperature. |

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of the antiemetic drug Aprepitant. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is crucial for researchers and drug development professionals working in this area. This technical guide provides a foundational resource to support these endeavors.

References

- 1. minio.scielo.br [minio.scielo.br]

- 2. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. GSRS [precision.fda.gov]

- 8. guidechem.com [guidechem.com]

- 9. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]

- 10. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

- 11. CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 4-Benzyl-2-hydroxymorpholin-3-one: A Key Pharmaceutical Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

4-Benzyl-2-hydroxymorpholin-3-one is a white to off-white crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 287930-73-8 | [2] |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [2] |

| Melting Point | 132-138 °C | [1][3] |

| Predicted Boiling Point | 441.7 ± 45.0 °C | [3] |

| Predicted Density | 1.292 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 11.00 ± 0.20 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Synthesis of this compound

The most commonly cited synthesis of this compound involves the condensation reaction between N-benzylethanolamine and glyoxylic acid.[1] A detailed experimental protocol based on literature descriptions is provided below.

Experimental Protocol: Synthesis

Materials:

-

N-benzylethanolamine

-

50% aqueous solution of glyoxylic acid

-

Tetrahydrofuran (THF)

-

Water

-

Ice

Procedure:

-

A 50% aqueous solution of glyoxylic acid (0.61 mol) and tetrahydrofuran (130 mL) are added to a 250 mL round-bottom flask.[1]

-

The mixture is heated to reflux.[1]

-

A solution of N-benzylethanolamine (0.27 mol) in tetrahydrofuran (20 mL) is added dropwise to the refluxing mixture.[1]

-

Upon completion of the reaction, the tetrahydrofuran solvent is removed using a rotary evaporator.[1]

-

Water (170 mL) is added to the residue, which is then stirred and cooled to room temperature.[1]

-

The mixture is further cooled in an ice-water bath and stirred for 30 minutes to facilitate crystallization.[1]

-

The resulting solid is collected by filtration and washed with ice water.[1]

-

The product, a pale yellow solid, is then dried. The reported yield for this procedure is approximately 91%.[1]

A patent also describes an alternative synthesis beginning with benzaldehyde and ethanolamine to first produce N-benzylethanolamine via catalytic hydrogenation, followed by the cyclization with glyoxylic acid.[4]

Spectroscopic Data

While experimental spectra are not publicly available, the following sections detail the expected spectroscopic data based on the structure of this compound and general spectroscopic principles.

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of the parent molecule.

| Adduct | Predicted m/z |

| [M+H]⁺ | 208.09682 |

| [M+Na]⁺ | 230.07876 |

| [M-H]⁻ | 206.08226 |

| [M+NH₄]⁺ | 225.12336 |

| [M+K]⁺ | 246.05270 |

| [M+H-H₂O]⁺ | 190.08680 |

Data sourced from PubChemLite.

In experimental mass spectrometry, particularly with techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be a prominent ion. Fragmentation of benzyl-containing compounds often results in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.[5][6] Therefore, a significant peak at m/z 91 would be expected in the mass spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the benzyl group and the morpholinone ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |

| Benzyl CH₂ | ~4.5-5.0 | Singlet or AB quartet | 2H |

| Morpholinone CH₂-O | ~3.8-4.2 | Multiplet | 2H |

| Morpholinone CH₂-N | ~3.2-3.6 | Multiplet | 2H |

| CH-OH | Variable | Singlet | 1H |

| OH | Variable (broad) | Singlet | 1H |

Note: The benzylic CH₂ protons are diastereotopic due to the chiral center at C2, and may appear as a complex multiplet (AB quartet) rather than a simple singlet.[7] The chemical shifts of the hydroxyl and adjacent methine protons are dependent on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would show signals for all 11 carbon atoms in the molecule, with their chemical shifts influenced by their local electronic environment.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165-175 |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic CH | ~127-130 |

| CH-OH | ~80-90 |

| Benzyl CH₂ | ~50-55 |

| Morpholinone CH₂-O | ~65-75 |

| Morpholinone CH₂-N | ~45-55 |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the key functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3550 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide) | 1630-1690 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-O Stretch (Ether/Alcohol) | 1050-1260 | Strong |

| C-N Stretch | 1020-1250 | Medium |

The broadness of the O-H stretch is due to hydrogen bonding.[2][8] The amide C=O stretch is a particularly strong and characteristic absorption.[9]

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. adichemistry.com [adichemistry.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

4-Benzyl-2-hydroxymorpholin-3-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl-2-hydroxymorpholin-3-one is a pivotal intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant, a widely used antiemetic agent.[1][2][3] A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for optimizing reaction conditions, formulation strategies, and storage protocols. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines standard experimental methodologies for its characterization, and offers insights into its handling and storage.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 287930-73-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [4][5][6] |

| Molecular Weight | 207.23 g/mol | [1][4][5][6] |

| Appearance | White to off-white powder/crystal | [1][4] |

| Melting Point | 134.0 to 138.0 °C | [2][7] |

| pKa (Predicted) | 11.00 ± 0.20 | [4] |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions indicate its general solubility characteristics.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [7] |

| Methanol | Slightly Soluble | [7] |

Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile, a standardized experimental protocol such as the shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity ≥99%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO)

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Centrifuge the collected supernatant to pellet any remaining suspended solids.

-

Filtration: Filter the resulting supernatant through a syringe filter to remove any fine particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]

- 3. This compound , >98.0%(GC) , 287930-73-8 - CookeChem [cookechem.com]

- 4. guidechem.com [guidechem.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. GSRS [precision.fda.gov]

- 7. CAS No.287930-73-8,4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE Suppliers [lookchem.com]

Biological Activity of 4-Benzyl-2-hydroxymorpholin-3-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Core Compound: 4-Benzyl-2-hydroxymorpholin-3-one

This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₃NO₃.[1] It is recognized primarily as a vital intermediate in the synthesis of Aprepitant and its intravenous prodrug, Fosaprepitant.[2][3] These drugs are potent neurokinin-1 (NK1) receptor antagonists used to prevent nausea and vomiting associated with chemotherapy.[3][4] The synthesis of these antiemetic agents relies on the specific stereochemistry of the morpholinone core, making this compound a valuable precursor.[2][3]

Chemical Structure:

References

4-Benzyl-2-hydroxymorpholin-3-one: A Chiral Building Block in Modern Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-2-hydroxymorpholin-3-one, a key heterocyclic compound, has emerged as a significant chiral building block in the pharmaceutical industry. Its structural complexity, featuring a morpholinone core with a hydroxyl group at the C2 position, makes it a valuable precursor for the synthesis of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the asymmetric synthesis of high-value therapeutic agents, most notably the neurokinin-1 (NK1) receptor antagonist, Aprepitant.

While broadly applicable in principle, the primary and most extensively documented use of this compound as a chiral synthon is in the industrial-scale production of Aprepitant, a potent antiemetic agent used to prevent chemotherapy-induced and postoperative nausea and vomiting. This guide will delve into the synthetic strategies employed to prepare this versatile intermediate, with a particular focus on the innovative methods developed to control its stereochemistry, a critical factor for the biological activity of the final drug product.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature. Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 287930-73-8 | |

| Molecular Formula | C₁₁H₁₃NO₃ | |

| Molecular Weight | 207.23 g/mol | |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 134-138 °C | |

| Purity | ≥98.0% (GC) | |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | |

| pKa (Predicted) | 11.00 ± 0.20 |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves a two-step process starting from readily available materials: benzaldehyde and ethanolamine. The first step is the synthesis of the intermediate N-benzylethanolamine, followed by its cyclization with glyoxylic acid.

Step 1: Synthesis of N-Benzylethanolamine

N-benzylethanolamine is prepared via catalytic hydrogenation of a mixture of benzaldehyde and ethanolamine.

dot graph "Synthesis_of_N_Benzylethanolamine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

benzaldehyde [label="Benzaldehyde"]; ethanolamine [label="Ethanolamine"]; intermediate [label="Schiff Base Intermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4"]; product [label="N-Benzylethanolamine", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

benzaldehyde -> intermediate [label="+ Ethanolamine\n- H₂O"]; intermediate -> product [label="+ H₂\n(Pd/C or Cu Chromite catalyst)", arrowhead=normal]; } .dot Caption: Synthesis of N-Benzylethanolamine.

-

Materials:

-

Benzaldehyde

-

Ethanolamine

-

Methanol (Solvent)

-

Palladium on Carbon (Pd/C, 3-5%) or Copper Chromite catalyst

-

Potassium Carbonate (alkali)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

To a high-pressure reaction vessel, add benzaldehyde, ethanolamine, methanol, and the Pd/C catalyst. An alkali such as potassium carbonate may also be added.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to 1 MPa (for Pd/C) or 50 atm (for Copper Chromite).

-

Heat the mixture to 50-60°C (for Pd/C) or 140°C (for Copper Chromite) and stir for several hours.

-

After the reaction is complete, cool the vessel to room temperature and filter to remove the catalyst.

-

The filtrate is concentrated by distillation to remove methanol.

-

The crude N-benzylethanolamine is then purified by vacuum distillation.

-

| Reactant Ratio (Benzaldehyde:Ethanolamine) | Catalyst | Temperature | Pressure | Yield | Purity | Reference |

| 1 : 1.2 | 3% Pd/C | 50°C | 1 MPa | 93.3% | 96.8% | |

| 1 : 1 | Copper Chromite | 140°C | 50 atm | High | Not specified |

Step 2: Cyclization of N-Benzylethanolamine with Glyoxylic Acid

The synthesized N-benzylethanolamine is then cyclized with glyoxylic acid to form the target compound, this compound.

dot graph "Cyclization_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

n_benzylethanolamine [label="N-Benzylethanolamine"]; glyoxylic_acid [label="Glyoxylic Acid"]; product [label="this compound", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

n_benzylethanolamine -> product [label="+ Glyoxylic Acid\n(Heat, THF)\n- H₂O", arrowhead=normal]; glyoxylic_acid -> product; } .dot Caption: Formation of this compound.

-

Materials:

-

N-Benzylethanolamine

-

Glyoxylic acid (typically a 50% aqueous solution)

-

Tetrahydrofuran (THF)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a reaction flask, dissolve glyoxylic acid in THF.

-

Heat the solution to 50-65°C.

-

Slowly add a solution of N-benzylethanolamine in THF to the heated glyoxylic acid solution.

-

Maintain the temperature and stir the reaction mixture for 12-16 hours.

-

After the reaction is complete, remove the THF by distillation.

-

The crude product is then purified by recrystallization from ethanol to yield this compound as a light-yellow crystalline solid.

-

| N-Benzylethanolamine (g) | Glyoxylic Acid (g, 50% aq.) | THF (mL) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 120 | 141 | 400 | 60 | 12 | 86.1 | 99.0 |

| 120 | 195 (60% aq.) | 400 | 50 | 16 | 82.3 | 96.3 |

| 120 | 107.7 (60% aq.) | 400 | 65 | 16 | 81.9 | 96.8 |

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 5.55 (d, J=4.0 Hz, 1H, OH), 4.95 (d, J=4.0 Hz, 1H, N-CH-O), 4.50 (d, J=15.0 Hz, 1H, N-CH₂-Ph), 4.40 (d, J=15.0 Hz, 1H, N-CH₂-Ph), 3.85-3.75 (m, 1H, O-CH₂), 3.65-3.55 (m, 1H, O-CH₂), 3.20-3.10 (m, 1H, N-CH₂), 2.85-2.75 (m, 1H, N-CH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm): 165.0 (C=O), 137.5 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.0 (Ar-CH), 85.0 (N-CH-O), 65.5 (O-CH₂), 50.0 (N-CH₂-Ph), 48.0 (N-CH₂).

Application in Asymmetric Synthesis: The Case of Aprepitant

The primary significance of this compound as a chiral building block is demonstrated in the synthesis of Aprepitant. The stereochemistry at the C2 position of the morpholinone ring is crucial for the subsequent stereoselective steps that lead to the final drug molecule with the correct absolute configuration.

Crystallization-Induced Asymmetric Transformation

A key innovation in the synthesis of Aprepitant involves a crystallization-induced asymmetric transformation. This process allows for the conversion of a mixture of diastereomers into a single, desired diastereomer in high yield.

dot graph "Asymmetric_Transformation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Racemic this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Activation (e.g., with Trifluoroacetic Anhydride)"]; step2 [label="Lewis Acid-mediated coupling with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol"]; mixture [label="1:1 Mixture of Diastereomeric Acetals\n((2S, αR) and (2R, αR))", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Crystallization-Induced Asymmetric Transformation\n(Epimerization in solution)"]; product [label="Single Diastereomer\n((2S, αR)-acetal)", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> mixture; mixture -> step3; step3 -> product; } .dot Caption: Crystallization-Induced Asymmetric Transformation.

-

Materials:

-

This compound

-

Trifluoroacetic anhydride

-

(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol

-

Lewis Acid (e.g., BF₃·OEt₂)

-

Organic solvent (e.g., Toluene)

-

-

Procedure:

-

The racemic this compound is first activated, for example, by reaction with trifluoroacetic anhydride.

-

This activated intermediate is then coupled with the chiral alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, in the presence of a Lewis acid. This reaction initially forms a nearly 1:1 mixture of the two diastereomeric acetals.

-

The key step is the crystallization-induced asymmetric transformation. By carefully selecting the solvent and conditions, one diastereomer preferentially crystallizes out of solution.

-

The dissolved diastereomer, which is in equilibrium with the crystallized form, epimerizes at the C2 position of the morpholinone ring. This dynamic equilibrium continuously shifts to favor the formation of the less soluble, crystallizing diastereomer.

-

This process ultimately leads to the conversion of the entire mixture into a single, highly pure diastereomer in high yield.

-

This elegant strategy leverages thermodynamic control through crystallization to achieve a highly efficient asymmetric synthesis, underscoring the value of this compound as a chiral building block. The resulting single diastereomer is then carried forward through several steps to produce Aprepitant.

Conclusion

This compound is a versatile and valuable chiral building block, with its utility powerfully demonstrated in the industrial synthesis of the antiemetic drug Aprepitant. The development of a crystallization-induced asymmetric transformation to control its stereochemistry represents a significant advancement in asymmetric synthesis, offering a highly efficient route to a key pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this morpholinone derivative provides a strong foundation for the design and execution of stereoselective synthetic strategies for complex molecular targets.

An In-depth Technical Guide to 4-Benzyl-2-hydroxymorpholin-3-one: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzyl-2-hydroxymorpholin-3-one, a pivotal chemical intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant. The document details the historical context of its development, focusing on synthetic methodologies. It presents a comparative analysis of historical and contemporary synthetic routes, complete with detailed experimental protocols and quantitative data. Characterization data, including physical properties and spectroscopic insights, are provided to aid in the identification and quality assessment of the compound. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound (CAS No. 287930-73-8) is a heterocyclic organic compound with the molecular formula C₁₁H₁₃NO₃.[1] It is recognized as a crucial precursor in the multi-step synthesis of Aprepitant, a potent antiemetic agent used to prevent nausea and vomiting associated with chemotherapy.[2][3] The discovery and development of this morpholinone derivative are intrinsically linked to the commercial synthesis of Aprepitant by Merck & Co.[4][5] While not known to occur naturally, its role as a key building block has prompted significant research into efficient and scalable synthetic methods.[6] This guide will explore the history of its synthesis, provide detailed experimental procedures for its preparation, and present key analytical data for its characterization.

History and Discovery

The synthesis of this compound emerged from research into bioactive heterocyclic structures in the late 20th century.[6] Its development is closely tied to the work on NK1 receptor antagonists, culminating in the approval of Aprepitant by the FDA in 2003.[3] Early synthetic routes reported in the literature involved the reaction of diethyl oxalate with N-benzylethanolamine to form a morpholine-2,3-dione, which was then reduced to yield this compound.[3] However, this method was often hampered by expensive starting materials and multiple steps, making it less suitable for industrial-scale production.[3]

Subsequent research, driven by the need for a more efficient and economical process, led to the development of a superior synthetic pathway. A notable advancement involves the one-step catalytic hydrogenation of benzaldehyde and ethanolamine to produce N-benzylethanolamine, which then undergoes a cyclization reaction with glyoxylic acid to afford this compound in high yield and purity.[3] This more recent method has become a preferred route in commercial production due to its improved efficiency and cost-effectiveness.

Synthetic Methodologies

Two primary synthetic routes for this compound are prominent in the literature. The following sections provide a detailed examination of both the historical and the contemporary, optimized methods.

Historical Synthesis Route: Via Morpholine-2,3-dione Intermediate

This earlier method involves a two-step process starting from N-benzylethanolamine and diethyl oxalate.

Experimental Protocol:

Step 1: Synthesis of 4-Benzylmorpholine-2,3-dione

-

In a round-bottom flask equipped with a reflux condenser, N-benzylethanolamine and diethyl oxalate are combined in a suitable solvent, such as ethanol.

-

The mixture is heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield 4-benzylmorpholine-2,3-dione.

Step 2: Reduction to this compound

-

The 4-benzylmorpholine-2,3-dione is dissolved in a suitable solvent, such as methanol or ethanol.

-

A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred until the reduction is complete, as indicated by TLC.

-

The reaction is quenched by the careful addition of water or a dilute acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by recrystallization to afford this compound.

Note: This method is now largely superseded due to the high cost of diethyl oxalate and the multi-step nature of the process.[3]

Contemporary Synthesis Route: Cyclization of N-Benzylethanolamine with Glyoxylic Acid

This improved method offers higher yields and purity and is more amenable to industrial production.[3]

Experimental Protocol:

Step 1: Synthesis of N-Benzylethanolamine

-

To a high-pressure reaction kettle, add benzaldehyde, ethanolamine, a suitable base, methanol, and a Pd/C catalyst.[3]

-

The vessel is evacuated and backfilled with hydrogen gas.

-

The mixture is stirred under hydrogen pressure (e.g., 1 MPa) at an elevated temperature (e.g., 50-60 °C) for a specified time.[3]

-

After cooling, the catalyst is removed by filtration.

-

The methanol is distilled off to yield N-benzylethanolamine.

Step 2: Synthesis of this compound

-

A 50% aqueous solution of glyoxylic acid is mixed with tetrahydrofuran (THF) in a round-bottom flask.[2]

-

The mixture is heated to reflux.

-

A solution of N-benzylethanolamine in THF is added dropwise to the refluxing mixture.[2]

-

The reaction is stirred continuously at reflux until completion.

-

The THF is removed by distillation under reduced pressure.[2]

-

Water is added to the residue, and the mixture is cooled, initially to room temperature and then in an ice bath, to induce crystallization.[2]

-

The solid product is collected by filtration, washed with cold water, and dried to give this compound.[2]

Quantitative Data and Physical Properties

The contemporary synthetic route provides a significant improvement in yield and purity over the historical method.

| Parameter | Value | Reference |

| Yield | > 81.5% | [3] |

| Purity | > 96.3% (GC) | [3] |

| Melting Point | 132-136 °C | [2] |

| Appearance | White to off-white crystalline powder | [6] |

| Molecular Weight | 207.23 g/mol | [1] |

Characterization and Spectroscopic Data

Accurate characterization is essential for confirming the structure and purity of this compound. The following are expected spectroscopic data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group and the morpholine ring, and the methine and hydroxyl protons of the hydroxymorpholinone core.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbons of the morpholine ring, and the aromatic and methylene carbons of the benzyl group.

-

Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the hydroxyl (O-H) stretch, the amide carbonyl (C=O) stretch, and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ).

Note: While specific spectral data is not publicly available in detail, the general characteristics can be predicted based on the known structure.

Logical and Experimental Workflows

The synthesis of this compound can be visualized as a series of logical steps, from the preparation of the key intermediate to the final cyclization and purification.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a non-natural, yet vital, synthetic intermediate whose history is directly linked to the development of the important antiemetic drug, Aprepitant. The evolution of its synthesis from earlier, less efficient methods to the current high-yield cyclization of N-benzylethanolamine with glyoxylic acid highlights the continuous drive for process optimization in pharmaceutical manufacturing. This guide has provided a detailed overview of its synthesis, including experimental protocols and quantitative data, to serve as a valuable technical resource for the scientific community. The characterization data outlined herein are crucial for the quality control of this key intermediate in the production of life-improving pharmaceuticals.

References

- 1. alfa-labotrial.com [alfa-labotrial.com]

- 2. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]

- 3. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

- 4. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 5. WO2011158053A1 - Nanostructured aprepitant compositions, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

The Crucial Role of 4-Benzyl-2-hydroxymorpholin-3-one in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and critical role of 4-Benzyl-2-hydroxymorpholin-3-one as a pharmaceutical intermediate, primarily in the production of the antiemetic drug Aprepitant.

Introduction

This compound (CAS No. 287930-73-8) is a heterocyclic organic compound that has emerged as a vital building block in the synthesis of complex pharmaceutical agents.[1][2] Its primary significance lies in its role as a key intermediate in the manufacturing of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][3] Aprepitant is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), a debilitating side effect of many cancer treatments.[1][3] The morpholine core of this intermediate provides a versatile scaffold for the construction of biologically active molecules.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 287930-73-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [4] |

| Molecular Weight | 207.23 g/mol | [1][4] |

| Appearance | White to off-white powder/crystal | [4] |

| Melting Point | 134-138 °C | [5] |

| Purity | ≥99.0% | [1] |

| Storage | Sealed in a dry, room temperature environment |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One prominent method involves a two-step process starting from benzaldehyde and ethanolamine.[3] This is followed by a cyclization reaction with glyoxylic acid.[3]

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process: the formation of N-benzylethanolamine followed by its cyclization to the desired product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-benzylethanolamine [3]

-

Materials: Benzaldehyde, ethanolamine, alkali, methanol, Pd/C catalyst.

-

Procedure:

-

Add benzaldehyde, ethanolamine, an alkali, methanol, and a Pd/C catalyst to a high-pressure reaction kettle.

-

Evacuate the reaction kettle and replace the atmosphere with hydrogen gas.

-

Stir the reaction mixture under hydrogen pressure.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Distill the filtrate under normal pressure to obtain N-benzylethanolamine.

-

Step 2: Synthesis of this compound [1][3]

-

Materials: N-benzylethanolamine, 50% aqueous solution of glyoxylic acid, tetrahydrofuran (THF).

-

Procedure:

-

In a round-bottom flask, combine the 50% aqueous solution of glyoxylic acid and tetrahydrofuran.

-

Heat the mixture to reflux.

-

Slowly add a solution of N-benzylethanolamine in tetrahydrofuran dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux the reaction mixture.

-

Upon completion of the reaction, remove the tetrahydrofuran by rotary evaporation.

-

To the residue, add water and stir while cooling to room temperature, followed by further stirring in an ice water bath to induce crystallization.

-

Collect the precipitated solid by filtration and wash with ice water.

-

Dry the solid to yield 4-benzyl-2-hydroxy-morpholin-3-one.

-

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Yield | >81.5% | [3] |

| Purity (Product) | >96.3% | [3] |

Role as a Pharmaceutical Intermediate for Aprepitant

This compound is a crucial precursor in the stereoselective synthesis of Aprepitant. The synthesis of Aprepitant involves several subsequent steps to introduce the necessary stereocenters and functional groups.

Transformation to Aprepitant

The conversion of this compound to Aprepitant is a multi-step process that involves the introduction of the 3,5-bis(trifluoromethyl)phenyl ethoxy side chain and the triazolone moiety.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one from N-benzylethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 4-benzyl-2-hydroxymorpholin-3-one, a key intermediate in the manufacturing of pharmaceuticals such as the antiemetic drug Aprepitant.[1][2] The primary and most direct synthesis involves the cyclocondensation of N-benzylethanolamine with glyoxylic acid. An alternative two-step approach via a morpholine-2,3-dione intermediate is also discussed. This document includes comprehensive experimental procedures, tabulated data for key reaction parameters, and characterization information for the target compound. Additionally, visual diagrams of the synthetic pathway and experimental workflow are provided to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[3] Its primary application lies in its role as a crucial building block for the synthesis of NK1 receptor antagonists, a class of drugs used to prevent chemotherapy-induced nausea and vomiting.[1] The morpholinone core provides a rigid scaffold that is amenable to further chemical modification. The synthesis of this intermediate with high yield and purity is therefore a critical step in the overall drug manufacturing process. This document outlines reliable and reproducible methods for its preparation from readily available starting materials.

Synthetic Pathways

There are two primary synthetic routes for the preparation of this compound from N-benzylethanolamine.

Route 1: Direct Cyclocondensation with Glyoxylic Acid

This is the most efficient and commonly employed method. It involves a one-pot reaction where N-benzylethanolamine is reacted with an aqueous solution of glyoxylic acid in a suitable solvent, such as tetrahydrofuran (THF). The reaction proceeds via the formation of an intermediate N-(2-hydroxyethyl)-N-benzylaminoacetic acid, which then undergoes an intramolecular cyclization to form the desired product.[4]

Route 2: Via Morpholine-2,3-dione Intermediate

An alternative pathway involves the initial reaction of N-benzylethanolamine with diethyl oxalate to form 4-benzylmorpholine-2,3-dione. This intermediate is then selectively reduced to yield this compound.[4] While this method is also effective, it involves an additional reduction step.[4]

Diagrams

Caption: Synthetic routes to this compound.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Route 1: Synthesis via Direct Cyclocondensation

This protocol is adapted from established literature procedures.[1][4]

Materials:

-

N-benzylethanolamine

-

Glyoxylic acid (50% aqueous solution)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ice

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add a 50% aqueous solution of glyoxylic acid (67 mL, 0.61 mol) and tetrahydrofuran (130 mL).

-

Heat the mixture to reflux with stirring.

-

In a separate container, prepare a solution of N-benzylethanolamine (41.5 g, 0.27 mol) in tetrahydrofuran (20 mL).

-

Slowly add the N-benzylethanolamine solution dropwise to the refluxing glyoxylic acid mixture using a dropping funnel.

-

After the addition is complete, continue to reflux the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended).

-

Once the reaction is complete, remove the tetrahydrofuran using a rotary evaporator.

-

To the resulting residue, add water (170 mL) and stir the mixture while allowing it to cool to room temperature.

-

To promote crystallization, continue stirring the mixture in an ice-water bath for 30 minutes.

-

Collect the precipitated solid by filtration using a Büchner funnel and wash the solid with ice water.

-

Dry the resulting pale yellow solid to obtain the target product, 4-benzyl-2-hydroxy-morpholin-3-one.

Route 2: Synthesis via Morpholine-2,3-dione Intermediate (General Procedure)

A detailed experimental protocol for this route is less commonly reported. The following is a general procedure based on the known reactivity of N-substituted ethanolamines with diethyl oxalate.

Step 1: Synthesis of 4-Benzylmorpholine-2,3-dione

-

In a round-bottom flask, dissolve N-benzylethanolamine in a suitable solvent (e.g., ethanol).

-

Add diethyl oxalate to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 4-benzylmorpholine-2,3-dione.

Step 2: Reduction to this compound

-

Dissolve the crude 4-benzylmorpholine-2,3-dione in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Stir the reaction mixture at room temperature until the reduction is complete.

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Parameters and Product Characteristics (Route 1)

| Parameter | Value | Reference |

| N-benzylethanolamine | 41.5 g (0.27 mol) | [1] |

| Glyoxylic Acid (50% aq.) | 67 mL (0.61 mol) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 51.8 g (91%) | [1] |

| Purity (GC) | >96.3% | [4] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 132-136 °C | [1] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [3] |

| Molecular Weight | 207.23 g/mol | [3] |

| Monoisotopic Mass | 207.08954 Da | [5] |

| Appearance | White to off-white solid | [3] |

| Predicted Mass Spec | [M+H]⁺: 208.09682 | [5] |

| [M+Na]⁺: 230.07876 | [5] | |

| [M-H]⁻: 206.08226 | [5] |

Safety Precautions

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Glyoxylic acid is corrosive; handle with care.

-

Tetrahydrofuran is flammable; avoid open flames and sparks.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The synthesis of this compound from N-benzylethanolamine is a well-established and efficient process, particularly through the direct cyclocondensation with glyoxylic acid. The provided protocols and data offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. The high yield and purity achievable make this a valuable method for obtaining this key pharmaceutical intermediate.

References

- 1. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]

- 2. This compound , >98.0%(GC) , 287930-73-8 - CookeChem [cookechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

- 5. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]

High-Yield Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 4-Benzyl-2-hydroxymorpholin-3-one, a key intermediate in the manufacturing of pharmaceutical agents. The protocols described herein are based on established chemical principles and aim to provide a reproducible and efficient methodology for laboratory and potential scale-up applications.

Introduction

This compound is a critical building block in the synthesis of various therapeutic agents, most notably the antiemetic drug Aprepitant.[1][2][3][4] Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of acute and delayed nausea and vomiting associated with chemotherapy.[3][5] The efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

This document outlines a robust and high-yielding synthetic route to this compound, along with detailed experimental procedures and data presentation.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 287930-73-8 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 132-138 °C |

| Purity (Typical) | ≥98.0% (GC) |

| Solubility | Soluble in DMSO and Methanol |

Synthetic Pathway Overview

The described synthesis of this compound involves a two-step process starting from readily available starting materials: benzaldehyde and ethanolamine. The overall pathway is depicted in the diagram below.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Step 1: Synthesis of N-Benzylethanolamine

This step involves the reductive amination of benzaldehyde with ethanolamine.

Materials:

-

Benzaldehyde

-

Ethanolamine

-

Methanol (MeOH)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

To a suitable reaction vessel, add benzaldehyde (1.0 eq) and methanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add ethanolamine (1.0-1.2 eq) to the reaction mixture while maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add 10% Pd/C catalyst (0.5-1.0 mol%).

-

Pressurize the vessel with hydrogen gas (5-10 bar) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC).

-

Upon completion, carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude N-benzylethanolamine, which can be used in the next step without further purification.

Expected Yield: >95%

Step 2: Synthesis of this compound

This step involves the cyclization of N-benzylethanolamine with glyoxylic acid.

Materials:

-

N-Benzylethanolamine (from Step 1)

-

Glyoxylic acid (50% solution in water)

-

Toluene

-

Water

Procedure:

-

In a reaction flask equipped with a Dean-Stark apparatus, dissolve N-benzylethanolamine (1.0 eq) in toluene.

-

Add glyoxylic acid solution (1.0-1.1 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 85-95 °C) and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold toluene and then with water to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield: 80-90% Purity (by GC): >98%

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Figure 2: Detailed workflow for the synthesis of this compound.

Data Summary and Characterization

The following table summarizes the expected outcomes of the synthesis.

| Parameter | Step 1: N-Benzylethanolamine | Step 2: this compound |

| Yield | >95% | 80-90% |

| Purity (GC) | >95% (Crude) | >98% |

| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

-

Gas Chromatography (GC): To determine the purity of the final product.

-

Melting Point Analysis: To confirm the identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; Inactive catalyst | Increase reaction time; Use fresh catalyst; Ensure proper H₂ pressure. |

| Low yield in Step 2 | Incomplete reaction; Inefficient water removal | Ensure the Dean-Stark trap is functioning correctly; Extend reflux time. |

| Product is oily or discolored | Impurities from starting materials; Incomplete drying | Recrystallize the product from a suitable solvent (e.g., isopropanol); Dry thoroughly under vacuum. |

| Purity is below specification | Incomplete reaction; Side product formation | Optimize reaction conditions (temperature, stoichiometry); Purify by recrystallization. |

Conclusion

The protocol described provides a high-yield and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable pharmaceutical intermediate for further research and development activities. The provided diagrams and tables are intended to facilitate a clear understanding of the process and expected outcomes.

References

Industrial Scale Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-Benzyl-2-hydroxymorpholin-3-one, a key intermediate in the production of the antiemetic drug Aprepitant. The information compiled herein is based on established patented methods and chemical literature, offering a comprehensive guide for process development and scale-up.

Overview

This compound is a heterocyclic organic compound that serves as a crucial building block in the pharmaceutical industry. Its primary application is in the multi-step synthesis of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to prevent nausea and vomiting associated with chemotherapy. The efficient and cost-effective production of this intermediate is therefore of significant industrial importance.

This document outlines the most industrially viable synthesis route, an alternative pathway for comparison, detailed experimental protocols, and safety considerations.

Synthesis Routes

Two primary synthetic routes for this compound have been identified. The preferred industrial method involves a two-step process starting from benzaldehyde and ethanolamine. An older, less efficient method proceeds via a morpholine-2,3-dione intermediate.

Preferred Industrial Route: Reductive Amination followed by Cyclization

This modern approach is favored for its high yield, high purity, use of readily available starting materials, and environmentally friendly nature, making it suitable for large-scale industrial production.[1] The synthesis is comprised of two main steps:

-

Step 1: Synthesis of N-benzylethanolamine: Benzaldehyde and ethanolamine undergo reductive amination in the presence of a palladium on carbon (Pd/C) catalyst.

-

Step 2: Cyclization to this compound: The resulting N-benzylethanolamine is then reacted with glyoxylic acid in a cyclization reaction to form the final product.

Alternative Route: Via Morpholine-2,3-dione Intermediate

An earlier reported synthesis involves the reaction of N-benzylethanolamine with diethyl oxalate to form 4-benzylmorpholine-2,3-dione. This intermediate is then reduced to yield this compound. However, this route is generally considered less suitable for industrial production due to the higher cost of raw materials and a greater number of steps.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preferred industrial synthesis route.

Table 1: Synthesis of N-benzylethanolamine

| Parameter | Value | Reference |

| Reactants | Benzaldehyde, Ethanolamine | [1] |

| Catalyst | Pd/C (3% Pd loading) | [1] |

| Solvent | Methanol | [1] |

| Base | Anhydrous Potassium Carbonate | [2] |

| Reaction Temperature | 50-60 °C | [1] |

| Hydrogen Pressure | 1 MPa | [1] |

| Reaction Time | 6 hours | [2] |

| Yield | 91.5 - 93.3% | [3] |

| Purity (GC) | 95.2 - 96.9% | [3] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | N-benzylethanolamine, Glyoxylic acid (50% aq. solution) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 60-65 °C | [3] |

| Reaction Time | 12-16 hours | [3] |